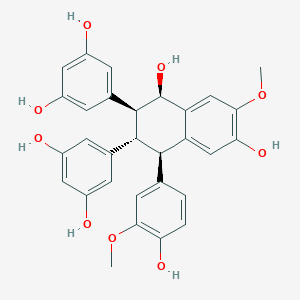
GnetifolinM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GnetifolinM is a stilbene compound isolated from the lianas of Gnetum montanum . Stilbenes are naturally occurring compounds known for their valuable properties, including antioxidant, anticancer, anti-diabetic, and anti-hypercholesterolemia activities . This compound, like other stilbenes, exhibits significant biological activities, making it a subject of interest in various scientific research fields.
準備方法
GnetifolinM can be isolated from Gnetum montanum . The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. similar compounds like GnetifolinK and GnetifolinE are synthesized using specific solvents and reagents under controlled conditions . Industrial production methods for this compound would likely involve extraction from natural sources followed by purification processes.
化学反応の分析
GnetifolinM, being a stilbene, can undergo various chemical reactions, including:
Oxidation: Stilbenes can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert stilbenes to dihydrostilbenes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the stilbene structure.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
GnetifolinM has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of stilbenes.
Biology: Investigated for its antioxidant and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of natural antioxidants and other bioactive compounds
作用機序
The mechanism of action of GnetifolinM involves its interaction with various molecular targets and pathways. Stilbenes, including this compound, are known to exert their effects through antioxidant activity, inhibition of specific enzymes, and modulation of signaling pathways involved in cell growth and apoptosis . The exact molecular targets and pathways for this compound are still under investigation.
類似化合物との比較
GnetifolinM is unique among stilbenes due to its specific structure and biological activities. Similar compounds include:
Resveratrol: A well-known stilbene with antioxidant and anticancer properties.
Gnetol: Another stilbene found in Gnetum species with similar biological activities.
GnetifolinK: A stilbene diglucoside with potential neuroprotective activity.
GnetifolinE: A resveratrol trimer derivative with anti-inflammatory activity.
These compounds share similar core structures but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
特性
分子式 |
C30H28O9 |
|---|---|
分子量 |
532.5 g/mol |
IUPAC名 |
(1R,2S,3S,4R)-2,3-bis(3,5-dihydroxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1,6-diol |
InChI |
InChI=1S/C30H28O9/c1-38-25-9-14(3-4-23(25)35)27-21-12-24(36)26(39-2)13-22(21)30(37)29(16-7-19(33)11-20(34)8-16)28(27)15-5-17(31)10-18(32)6-15/h3-13,27-37H,1-2H3/t27-,28+,29-,30+/m1/s1 |
InChIキー |
CVJLPJHMPGEFCA-ATIZSFMBSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H]([C@H]([C@H](C3=CC(=C(C=C23)O)OC)O)C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C2C(C(C(C3=CC(=C(C=C23)O)OC)O)C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


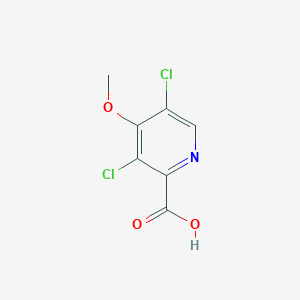
![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13343786.png)

![(S)-5-Methyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13343796.png)
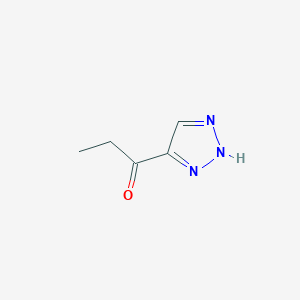
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343813.png)
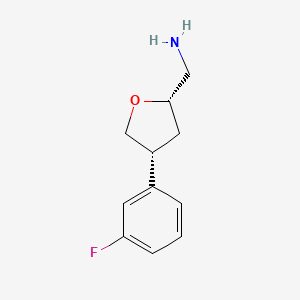
![3,5-Dichloro-N-((3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hexan-6-yl)methyl)benzamide](/img/structure/B13343829.png)

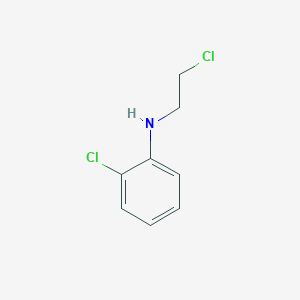

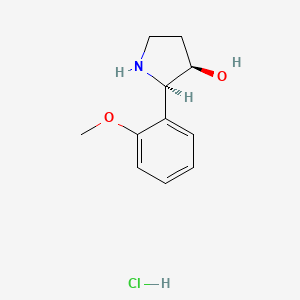
![4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343869.png)

